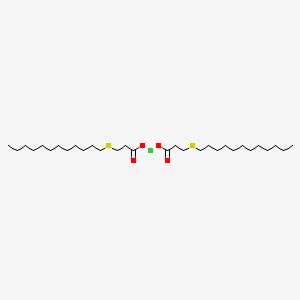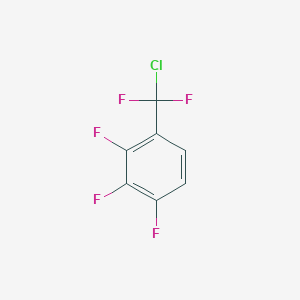![molecular formula C36H25ClCrN4Na2O7S+2 B13734315 Disodium;1-[(5-chloro-2-hydroxyphenyl)diazenyl]naphthalen-2-ol;chromium;3-hydroxy-4-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonic acid](/img/structure/B13734315.png)
Disodium;1-[(5-chloro-2-hydroxyphenyl)diazenyl]naphthalen-2-ol;chromium;3-hydroxy-4-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium;1-[(5-chloro-2-hydroxyphenyl)diazenyl]naphthalen-2-ol;chromium;3-hydroxy-4-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonic acid is a complex organic compound with significant applications in various fields. This compound is known for its vibrant color properties, making it useful in dyeing and pigmentation processes. It is also recognized for its potential antimicrobial and cytotoxic activities, which have been explored in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the diazotization of 5-chloro-2-hydroxyaniline followed by coupling with naphthalen-2-ol. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the successful coupling reaction.
Industrial Production Methods
Industrial production of this compound involves large-scale diazotization and coupling reactions. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The azo groups can be reduced to form amines.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
This compound has been extensively studied for its applications in:
Chemistry: Used as a dye and pigment in various chemical processes.
Biology: Investigated for its antimicrobial properties against various bacterial strains.
Medicine: Explored for its cytotoxic effects on cancer cell lines, particularly colorectal carcinoma cells.
Industry: Utilized in textile dyeing, printing, and other industrial applications
Mécanisme D'action
The compound exerts its effects through several mechanisms:
Antimicrobial Activity: Disrupts bacterial cell walls and inhibits essential enzymes.
Cytotoxic Activity: Induces apoptosis in cancer cells by interfering with cell cycle progression and promoting oxidative stress.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Disodium;1-[(5-chloro-2-hydroxyphenyl)diazenyl]naphthalen-2-ol
- Chromium;3-hydroxy-4-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonic acid
Uniqueness
This compound is unique due to its combination of azo and chromium complexes, which impart distinct color properties and biological activities. Its structural complexity allows for diverse applications in various fields, setting it apart from simpler azo compounds .
Propriétés
Formule moléculaire |
C36H25ClCrN4Na2O7S+2 |
|---|---|
Poids moléculaire |
791.1 g/mol |
Nom IUPAC |
disodium;1-[(5-chloro-2-hydroxyphenyl)diazenyl]naphthalen-2-ol;chromium;3-hydroxy-4-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C20H14N2O5S.C16H11ClN2O2.Cr.2Na/c23-16-10-9-12-5-1-2-6-13(12)19(16)21-22-20-15-8-4-3-7-14(15)18(11-17(20)24)28(25,26)27;17-11-6-8-14(20)13(9-11)18-19-16-12-4-2-1-3-10(12)5-7-15(16)21;;;/h1-11,23-24H,(H,25,26,27);1-9,20-21H;;;/q;;;2*+1 |
Clé InChI |
OXMRQWZNALNKNH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=CC(=C3)Cl)O)O.C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=C(C4=CC=CC=C43)S(=O)(=O)O)O)O.[Na+].[Na+].[Cr] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-chloro-N'-[(6-methylpyridin-2-yl)methyl]ethanimidamide;hydrochloride](/img/structure/B13734242.png)
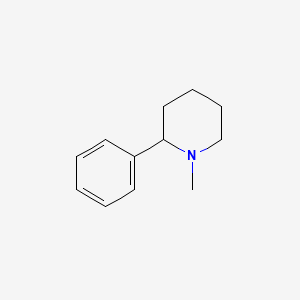
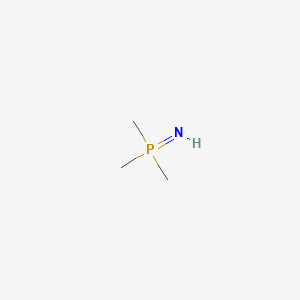
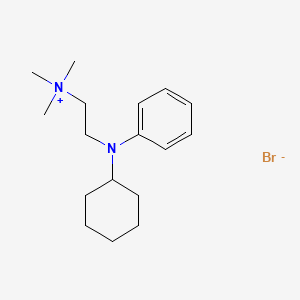
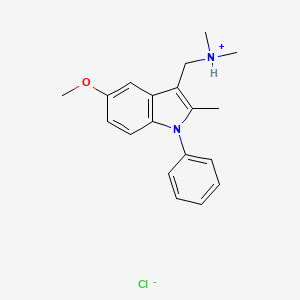

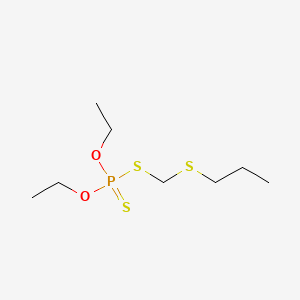

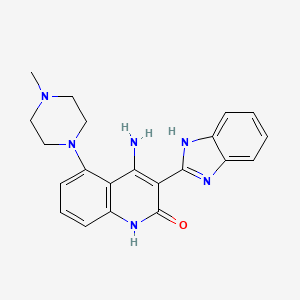

![(4aR,8aS)-10,11-dimethoxy-6-oxido-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-6-ium-14-one](/img/structure/B13734333.png)
